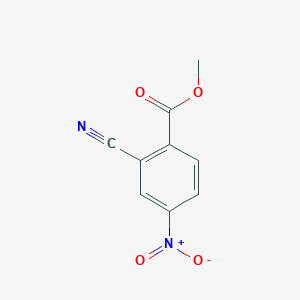![molecular formula C20H18N2O4S B3019624 methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-73-1](/img/structure/B3019624.png)
methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, also known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage is its low toxicity, which makes it suitable for use in cell-based assays and animal studies. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate. One area of interest is the development of novel this compound derivatives with improved properties for specific applications. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Finally, the potential use of this compound in clinical trials for the treatment of cancer and other diseases should be explored further.
Synthesis Methods
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can be synthesized through a multi-step process that involves the condensation of cinnamic acid with 2-aminothiophenol, followed by the reaction of the resulting product with methyl 2-bromoacetate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antioxidant properties. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In materials science, this compound has been used as a building block for the synthesis of novel materials with specific properties.
properties
IUPAC Name |
methyl 2-[6-methoxy-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-10-16-17(12-15)27-20(22(16)13-19(24)26-2)21-18(23)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3/b11-8+,21-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSPZCHFWBNJHB-WJLRKUIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)





![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)
![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)


